Cas no 915924-89-9 (5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine)
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
- 5-(4-ETHYLPHENYL)-3-HYDRAZINO-1,2,4-TRIAZINE
- 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine(SALTDATA: FREE)
- [5-(4-ethylphenyl)-1,2,4-triazin-3-yl]hydrazine
- CHEMBRDG-BB 4015453
- 915924-89-9
- DTXSID90650896
- AKOS022183830
- CS-0366939
- SB73463
- BS-36541
- MFCD08691591
- 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine
-
- MDL: MFCD08691591
- Inchi: 1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16)
- InChI Key: RTORDBDRTYVRHS-UHFFFAOYSA-N
- SMILES: N1C(NN)=NN=CC=1C1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 215.11700
- Monoisotopic Mass: 215.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- PSA: 76.72000
- LogP: 2.15990
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine Customs Data
- HS CODE:2933699090
- Customs Data:
China Customs Code:
2933699090Overview:
2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061228-1g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 061228-5g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 061228-10g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 95% | 10g |
£140.00 | 2022-03-01 | |
| TRC | B441878-100mg |
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441878-500mg |
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B441878-1g |
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine |
915924-89-9 | 1g |
$ 80.00 | 2022-06-07 | ||
| abcr | AB217288-1 g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine; 95% |
915924-89-9 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB217288-5 g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine; 95% |
915924-89-9 | 5 g |
€218.80 | 2023-07-20 | ||
| abcr | AB217288-10 g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine; 95% |
915924-89-9 | 10 g |
€322.30 | 2023-07-20 | ||
| abcr | AB217288-1g |
5-(4-Ethylphenyl)-3-hydrazino-1,2,4-triazine, 95%; . |
915924-89-9 | 95% | 1g |
€94.10 | 2025-02-18 |
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine
Introduction to 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine (CAS No. 915924-89-9)
5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine, identified by the chemical identifier CAS No. 915924-89-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the triazine class, characterized by its three-membered ring structure containing two nitrogen atoms and one carbon atom. The presence of a hydrazino group at the 3-position and an ethylphenyl substituent at the 5-position imparts unique chemical properties that make it a subject of considerable interest in synthetic chemistry and drug discovery.
The hydrazino functional group is particularly noteworthy due to its reactivity and potential applications in forming covalent bonds with various biomolecules. This reactivity has been leveraged in the development of bioconjugates, where the hydrazino group serves as a versatile linker for attaching pharmacophores to larger molecules such as peptides or polymers. Such modifications are crucial in enhancing drug solubility, stability, and bioavailability, which are critical factors in pharmaceutical design.
The ethylphenyl moiety contributes to the compound's lipophilicity and influences its interaction with biological targets. In medicinal chemistry, substituents like ethylphenyl are often explored for their ability to modulate binding affinity and selectivity. This is particularly relevant in the context of enzyme inhibition or receptor binding studies, where subtle changes in molecular structure can lead to significant differences in biological activity.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine. Molecular modeling studies suggest that this compound exhibits favorable interactions with biological macromolecules, making it a promising candidate for further development. Specifically, simulations indicate that the hydrazino group can form hydrogen bonds with nucleophilic residues in enzymes or receptors, while the ethylphenyl ring can engage in hydrophobic interactions.
In the context of drug discovery, triazines have been extensively studied for their antimicrobial and anti-inflammatory properties. The structural framework of 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine shares similarities with known bioactive molecules, suggesting potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to inhibit inflammatory pathways by modulating key signaling molecules.
One particularly intriguing aspect of this compound is its potential role in developing novel antiviral agents. The hydrazino group has been shown to exhibit inhibitory effects against certain viral proteases, which are essential for viral replication. By targeting these proteases, compounds like 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine could interfere with viral propagation, offering a new avenue for antiviral therapy.
The synthesis of 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to improve efficiency and minimize side reactions. For example, catalytic hydrogenation techniques have been utilized to introduce the hydrazino group with high selectivity.
From a regulatory perspective, compounds like 5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. Preclinical studies are conducted to assess toxicological profiles and pharmacological activity. These studies often involve in vitro assays using cell lines or animal models to gather preliminary data on potential therapeutic benefits.
The role of CAS No. 915924-89-9 as a unique identifier ensures accurate documentation and traceability throughout the research and development process. This standardized classification system is essential for maintaining consistency across scientific literature and patent filings.
Future research directions may explore modifications to the ethylphenyl substituent or alternative functional groups attached to the triazine core to enhance specific biological activities. For instance, replacing the ethylphenyl ring with other aromatic or heterocyclic structures could alter binding interactions with target proteins or enzymes.
In conclusion,5-(4-ethylphenyl)-3-hydrazino-1,2,4-triazine (CAS No. 915924-89-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents across multiple disease areas. Continued investigation into its chemical properties and biological effects will further elucidate its potential as a lead compound or building block for future drug candidates.
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